molecular formula C12H23N3O B13522717 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13522717
M. Wt: 225.33 g/mol
InChI Key: REHKDFXSLDHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the reaction of 3-methylcyclohexanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of activated carbon and toluene as solvents can further enhance the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which makes it a potential candidate for the treatment of psychiatric disorders. It may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial activity .

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-methyl-1-piperazin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H23N3O/c1-10-3-2-4-12(9-10,11(13)16)15-7-5-14-6-8-15/h10,14H,2-9H2,1H3,(H2,13,16)

InChI Key

REHKDFXSLDHJCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)N)N2CCNCC2

Origin of Product

United States

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